molecular formula C7H8N2O3 B1414810 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 101861-29-4

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B1414810
CAS No.: 101861-29-4
M. Wt: 168.15 g/mol
InChI Key: PEEUHPHVIGBEJW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 101861-29-4) is a heterocyclic carboxylic acid with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . It is characterized by a pyridazine core substituted with two methyl groups at positions 5 and 6, a ketone group at position 3, and a carboxylic acid moiety at position 2. It is commercially available with a purity of ≥97% and is primarily used in laboratory settings .

Properties

IUPAC Name

3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-4(2)8-9-6(10)5(3)7(11)12/h1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEUHPHVIGBEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminopyridine with acetoacetic ester in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features References
This compound 101861-29-4 C₇H₈N₂O₃ 168.15 5,6-(CH₃) High purity (≥97%), lab-scale availability
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid 54404-06-7 C₅H₄N₂O₃ 140.10 None Simpler backbone; lacks methyl groups
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 74557-73-6 C₆H₆N₂O₃ 154.13 6-CH₃ Intermediate lipophilicity
5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 1384427-72-8 C₉H₁₂N₂O₃ 196.20 5,6-(C₂H₅) Enhanced steric bulk; higher molecular weight
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid Not provided C₁₇H₁₂N₂O₃ 292.29 5,6-(C₆H₅) Aromatic substituents; potential π-π interactions

Key Observations :

Substituent Effects :

  • The methyl groups in the target compound increase lipophilicity compared to the unsubstituted analog (140.10 g/mol) while maintaining moderate molecular weight. In contrast, ethyl groups (196.20 g/mol) introduce greater steric hindrance, which may impact binding interactions in biological systems .
  • Aromatic substituents (e.g., phenyl groups in CAS 292.29 g/mol) significantly elevate molecular weight and may enhance π-π stacking but reduce aqueous solubility .

Functional Group Impact: The carboxylic acid moiety at position 4 is a common feature in this family. However, derivatives with carbohydrazide groups (e.g., 6-(3-cyano-4-isobutoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide) exhibit stronger hydrogen-bonding interactions with enzymes like xanthine oxidase (XO), leading to higher inhibitory activity compared to carboxylic acid analogs .

Synthetic Utility: The target compound’s methyl groups make it a stable intermediate for further derivatization. For example, hydrazinolysis of similar pyridazine-carboxylic acids yields bioactive carbohydrazides, whereas hydrolysis produces less active carboxylic acids .

Key Findings :

  • The carboxylic acid group in this compound limits direct enzyme inhibition due to weaker hydrogen-bonding capacity compared to carbohydrazides .
  • Methyl substituents may improve membrane permeability, making the compound a viable precursor for prodrug development.

Physicochemical and Commercial Considerations

  • Purity and Availability : The target compound is consistently available at ≥97% purity, whereas analogs like 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid are sold at lower purity (e.g., "Min." unspecified) .
  • Cost: Derivatives with complex substituents (e.g., phenyl or thieno groups) are significantly more expensive due to challenging syntheses .

Biological Activity

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS No. 101861-29-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-cancer properties, enzyme inhibition, and structure-activity relationships (SAR).

  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 101861-29-4

1. Anti-Cancer Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting the growth of tumor cells.

Case Study : A study evaluated the cytotoxicity of derivatives related to this compound against several cancer cell lines, including U251 (glioblastoma), PC-3 (prostate adenocarcinoma), and MCF-7 (breast adenocarcinoma). The results indicated that some derivatives exhibited significant inhibition percentages greater than 50% against HCT-15 (colorectal adenocarcinoma) cells, suggesting potential as an anti-cancer agent .

CompoundIC50 (μM)Cancer Cell Line
5,6-Dimethyl Derivative A9.24 ± 0.9HCT-15
5,6-Dimethyl Derivative B7.94 ± 1.6HCT-15
Cisplatin21.4 ± 0.9HCT-15
Gefitinib10.4 ± 1.8HCT-15

The above table illustrates the IC50 values of selected compounds compared to standard chemotherapeutics like Cisplatin and Gefitinib, indicating that some derivatives of the compound have lower IC50 values and thus higher potency against cancer cells .

2. Enzyme Inhibition

The compound has also been explored for its ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that is a target for gout treatment.

Research Findings : A series of compounds derived from pyridazine structures were synthesized and evaluated for their XO inhibitory activity. The most promising derivatives showed micromolar potency levels when compared to standard inhibitors like febuxostat and allopurinol . The docking studies indicated a novel interaction mode with the active site of XO, which differed from traditional inhibitors.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the pyridazine ring can significantly influence both potency and selectivity.

Key Insights :

  • Substituents at positions 5 and 6 enhance cytotoxicity.
  • The presence of a carboxylic acid group is vital for enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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